L-Homocysteine, S-propyl-

Description

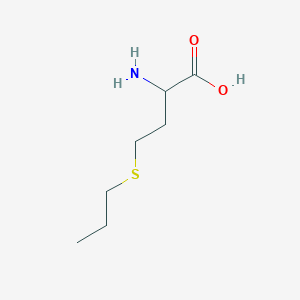

Structure

3D Structure

Properties

CAS No. |

7021-62-7 |

|---|---|

Molecular Formula |

C7H15NO2S |

Molecular Weight |

177.27 g/mol |

IUPAC Name |

2-amino-4-propylsulfanylbutanoic acid |

InChI |

InChI=1S/C7H15NO2S/c1-2-4-11-5-3-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10) |

InChI Key |

MFCVASZUOWEOHT-UHFFFAOYSA-N |

Canonical SMILES |

CCCSCCC(C(=O)O)N |

Origin of Product |

United States |

Research Context and Significance of L Homocysteine, S Propyl in Biochemical Systems

Conceptual Framework of L-Homocysteine Derivatives in Sulfur Amino Acid Metabolism

Sulfur-containing amino acids, primarily methionine and cysteine, are fundamental to numerous physiological processes. Their metabolism is a complex network of interconnected pathways, including the methionine cycle and the transsulfuration pathway. researchgate.net Homocysteine (Hcy) is a critical, non-proteinogenic amino acid that stands at a key metabolic branch point, derived from the demethylation of methionine. researchgate.netnih.gov The fate of homocysteine is tightly regulated, as it can be remethylated back to methionine or enter the transsulfuration pathway to be converted to cysteine. caldic.com

Derivatives of L-homocysteine, formed by modifications to its thiol group, play crucial roles as metabolic intermediates and signaling molecules. mdpi.com The universal methyl donor, S-adenosylmethionine (SAM), is synthesized from methionine and ATP. researchgate.netnih.gov Following the transfer of its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine and adenosine (B11128). nih.govmdpi.comwikipedia.org This cycle highlights the central role of homocysteine in one-carbon metabolism. nih.gov

The reactivity of the thiol group makes homocysteine susceptible to various modifications, leading to a diverse array of derivatives. frontiersin.org These derivatives can influence cellular processes and are subjects of intensive research to understand their physiological and pathological implications. mdpi.com

Academic Rationale for Investigating S-Alkylated Homocysteine Analogues

The investigation of S-alkylated homocysteine analogues, such as L-Homocysteine, S-propyl-, is driven by the need to understand the structure-function relationships of enzymes involved in sulfur amino acid metabolism. These analogues serve as valuable tools to probe the active sites of enzymes and to elucidate their catalytic mechanisms. nih.govacs.org By systematically altering the alkyl group attached to the sulfur atom of homocysteine, researchers can study how these changes affect substrate binding and enzyme activity. nih.govacs.org

A significant area of interest is the study of methyltransferases, enzymes that catalyze the transfer of a methyl group from a donor to an acceptor molecule. nih.gov S-alkylated homocysteine derivatives have been synthesized and characterized as inhibitors of enzymes like betaine-homocysteine S-methyltransferase (BHMT), which plays a role in homocysteine homeostasis. nih.govacs.org The inhibitory potential of these compounds provides insights into the enzyme's substrate specificity and can lead to the development of potent and selective inhibitors for studying the in vivo functions of these enzymes. nih.gov

Positioning of L-Homocysteine, S-propyl- within Homocysteine Metabolic Pathways

L-Homocysteine, S-propyl- is an analogue of methionine where the S-methyl group is replaced by an S-propyl group. This structural modification allows it to interact with enzymes that normally utilize methionine or homocysteine as substrates.

Research has shown that S-n-propyl-L-homocysteine can be utilized by certain organisms, such as a specific strain of Saccharomyces cerevisiae, to synthesize S-adenosyl-(S-n-propyl)L-homocysteine, an analogue of S-adenosylmethionine (SAM). nih.gov This synthetic analogue can then act as a propyl donor in reactions catalyzed by some methyltransferases, albeit with varying efficiency. nih.gov For example, enzymatic transpropylation has been observed with S-adenosylmethionine:L-homocysteine S-methyltransferase. nih.gov

Furthermore, S-propyl-homocysteine has been investigated as a substrate for S-adenosylmethionine synthetase (SAMS) enzymes. Studies with SAMS from Bacillus subtilis have demonstrated that this enzyme can convert S-propyl-homocysteine into its corresponding S-adenosyl derivative. rsc.org

The metabolic fate and enzymatic interactions of L-Homocysteine, S-propyl- are summarized in the table below:

| Enzyme | Interaction with L-Homocysteine, S-propyl- | Outcome |

| S-adenosylmethionine synthetase (SAMS) | Substrate | Formation of S-adenosyl-(S-n-propyl)L-homocysteine. nih.govrsc.org |

| S-adenosylmethionine:L-homocysteine S-methyltransferase | The S-adenosyl derivative acts as a propyl donor. | Enzymatic transpropylation. nih.gov |

| Betaine-homocysteine S-methyltransferase (BHMT) | Investigated as a potential inhibitor. | Provides insights into enzyme structure and function. nih.gov |

Interdisciplinary Research Perspectives on Thiol-Containing Amino Acid Derivatives

The study of thiol-containing amino acid derivatives like L-Homocysteine, S-propyl- extends beyond biochemistry into various interdisciplinary fields. The unique properties of the thiol group make these compounds relevant in materials science and medicinal chemistry.

In the realm of nanotechnology and surface chemistry, the interaction of thiol-containing molecules with metal surfaces, such as gold, is an area of active research. researchgate.net This has implications for the development of biosensors and other nanostructured materials. rsc.org

From a medicinal chemistry perspective, the synthesis of various S-alkylated homocysteine derivatives is a strategy to develop potent and selective enzyme inhibitors. nih.govacs.org These inhibitors are crucial for studying the physiological roles of specific enzymes in vivo and may have therapeutic potential in the future. The synthesis of thiol-containing peptides is also an area of interest in the context of prebiotic chemistry and the origins of life. mdpi.com

The broad research interest in these compounds highlights their importance in both fundamental and applied sciences.

Advanced Synthetic Strategies for L Homocysteine, S Propyl and Analogues

Multi-Step Synthesis Pathways from Precursors (e.g., Methionine, L-Cysteine)

The synthesis of S-propyl-L-homocysteine can be achieved through multi-step pathways starting from readily available precursors such as D,L-homocysteine or L-cysteine. nih.gov A common approach involves the S-alkylation of homocysteine. For instance, a general method for the preparation of S-alkylated derivatives of homocysteine involves reacting the precursor with a suitable halogenated agent. nih.gov

One established method involves the reaction of homocysteine thiolactone with a primary alkyl halide in a sodium methoxide (B1231860) solution. cdnsciencepub.com This approach avoids the use of harsh reagents like liquid ammonia (B1221849) or hydrogen cyanide, which were required in earlier methods. cdnsciencepub.com The reaction sequence, exemplified by the synthesis of methionine, involves the initial reaction of homocysteine thiolactone with an alkyl halide, followed by hydrolysis to yield the final S-alkyl-DL-homocysteine. cdnsciencepub.com This method has been successfully applied to synthesize a homologous series of alkyl homocysteines with yields ranging from 75-95%. cdnsciencepub.com

Another strategy starts from L-cysteine, which can be converted to S-alkylated derivatives. nih.gov This typically involves a two-step process where L-cysteine is first reacted to form a suitable intermediate that can then be alkylated.

A versatile methodology for the chemoselective transformation of methionine residues into functional homocysteine derivatives has also been developed. rsc.org This process involves the highly chemoselective alkylation of methionine residues at a low pH to form stable sulfonium (B1226848) ions. These ions are then selectively demethylated to produce stable alkyl homocysteine residues. rsc.org This mild, two-step process is efficient and compatible with various functional groups. rsc.org

| Precursor | Reagents | Key Steps | Product | Reference |

| D,L-Homocysteine | Halogenated agent (e.g., 1-bromopropane), Sodium Carbonate, Aqueous Ethanol (B145695) | S-alkylation | S-propyl-D,L-homocysteine | nih.gov |

| Homocysteine Thiolactone | Primary alkyl halide (e.g., propyl iodide), Sodium Methoxide | Ring opening and S-alkylation, followed by hydrolysis | S-propyl-DL-homocysteine | cdnsciencepub.com |

| L-Methionine | Alkylating agent, Demethylating agent | Chemoselective alkylation to form sulfonium ion, followed by demethylation | S-alkyl-L-homocysteine | rsc.org |

Alkylation Methodologies for S-Substituted Homocysteine Derivatives

The alkylation of the sulfur atom in homocysteine is a key step in the synthesis of S-substituted derivatives. A general and effective method involves the reaction of D,L-homocysteine or L-cysteine with a halogenated agent in a basic aqueous ethanol solution under an argon atmosphere. nih.gov The reaction is typically stirred at room temperature for an extended period, after which the product is isolated and purified using ion-exchange chromatography. nih.gov

Another established procedure for synthesizing S-alkyl-DL-homocysteines utilizes homocysteine thiolactone as the starting material. cdnsciencepub.com The reaction is carried out in a sodium methoxide solution with a primary alkyl halide. cdnsciencepub.com This method has proven effective for a range of primary alkyl halides, although the use of secondary alkyl iodides results in significantly lower yields. cdnsciencepub.com For example, the synthesis of S-isopropyl-homocysteine using 3-iodopropane resulted in a 20% yield. cdnsciencepub.com

Furthermore, the development of multi-responsive polypeptides has led to the synthesis of various S-alkyl-L-homocysteine derivatives. escholarship.org In this context, alkylation of poly(L-homocysteine) derivatives can be achieved using alkyl halides to yield water-soluble polysulfoniums. escholarship.org

| Starting Material | Alkylating Agent | Reaction Conditions | Product | Yield | Reference |

| D,L-Homocysteine | 1-bromopropane | 10% Sodium Carbonate in 50% aqueous ethanol, Argon, Room Temperature, 48h | S-propyl-D,L-homocysteine | Not specified | nih.gov |

| Homocysteine Thiolactone | Propyl iodide | Sodium methoxide solution | S-propyl-DL-homocysteine | 75-95% (for homologous series) | cdnsciencepub.com |

| Poly(L-homocysteine) | Alkyl halide | Not specified | Poly(S-alkyl-L-homocysteine) | Not specified | escholarship.org |

Stereoselective Synthesis of L-Homocysteine, S-propyl- Enantiomers

The stereoselective synthesis of enantiomerically pure S-substituted homocysteine derivatives is crucial for their biological evaluation. While direct stereoselective synthesis of S-propyl-L-homocysteine is not extensively detailed in the provided results, methods for analogous compounds provide a clear pathway. For instance, the L and D enantiomers of S-(3-[18F]fluoropropyl)homocysteine have been prepared from their respective protected S-(3-tosyloxypropyl)homocysteine precursors. nih.govacs.org This synthesis involves a nucleophilic [18F]fluoride substitution followed by acid hydrolysis, yielding the final products with high radiochemical and enantiomeric purity (>98%). nih.govacs.org

Similarly, the stereoselective synthesis of other cysteine derivatives has been achieved. For example, N-acetyl-S-(3,4-dihydroxybutyl)cysteine has been synthesized stereoselectively by coupling L-cysteine with 4-bromo-1-butene, followed by a Sharpless asymmetric dihydroxylation. researchgate.net This approach allows for the production of specific diastereomers. researchgate.net

The synthesis of enantiopure 18F-trifluoromethylated cysteines has also been reported, starting from serine-derived cyclic sulfamidates via a nucleophilic 18F-trifluoromethylthiolation reaction followed by deprotection. nih.govthno.org This method yields products with excellent enantiopurity (ee > 99%). nih.govthno.org These methodologies highlight the potential for developing a stereoselective synthesis of S-propyl-L-homocysteine, likely starting from a chiral precursor like L-homocysteine or a derivative thereof, and employing a stereospecific S-alkylation step.

Design and Preparation of Radiolabeled L-Homocysteine, S-propyl- Analogues for Research Applications

Radiolabeled analogues of S-propyl-L-homocysteine are valuable tools for in vivo imaging and metabolic studies, particularly in cancer research. nih.govacs.org The development of 18F-labeled methionine derivatives has been a focus due to the limitations of [11C]methionine. nih.govacs.org An important example is the synthesis of L- and D-S-(3-[18F]fluoropropyl)homocysteine ([(18F]FPHCys). nih.govacs.org

The radiosynthesis of these analogues is typically achieved from protected precursors. For [(18F]FPHCys, the corresponding protected S-(3-tosyloxypropyl)homocysteine precursors are used. nih.govacs.org The radiolabeling step involves a nucleophilic substitution with [18F]fluoride, facilitated by potassium cryptate (K2.2.2) and potassium oxalate, followed by acid hydrolysis to remove the protecting groups. nih.govacs.org This process can be automated on a synthesis module and yields the desired products in approximately 20 ± 5% radiochemical yield and with high purity. nih.govacs.org

These radiolabeled analogues have demonstrated good stability in vivo and are taken up by tumor cells, making them promising candidates for positron emission tomography (PET) imaging. nih.govacs.org While direct radiolabeling of S-propyl-L-homocysteine is not detailed, the strategies used for its fluorinated analogues provide a clear blueprint for the design and preparation of other radiolabeled derivatives for research applications. nih.govthno.orgresearchgate.net

| Radiolabeled Analogue | Precursor | Radiolabeling Method | Radiochemical Yield | Application | Reference |

| L-S-(3-[18F]fluoropropyl)homocysteine | Protected S-(3-tosyloxypropyl)homocysteine | [18F]fluoride substitution followed by acid hydrolysis | 20 ± 5% | Tumor imaging (PET) | nih.govacs.org |

| D-S-(3-[18F]fluoropropyl)homocysteine | Protected S-(3-tosyloxypropyl)homocysteine | [18F]fluoride substitution followed by acid hydrolysis | 20 ± 5% | Tumor imaging (PET) | nih.govacs.org |

| S-(2-[18F]fluoroethyl)-L-homocysteine | Protected S-(2-bromoethyl)-L-homocysteine | [18F]fluoride substitution | 40% | Potential for tumor imaging | researchgate.net |

Derivatization Techniques for Enhanced Analytical Detection and Characterization

The accurate quantification of homocysteine and its derivatives in biological samples is crucial for clinical diagnostics and research. Derivatization techniques are often employed to enhance the analytical detection and characterization of these compounds, particularly for methods like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). nih.govresearchgate.netnih.gov

One such method for quantifying total homocysteine in human plasma involves derivatization to its N(O,S)-propoxycarbonyl propyl ester. nih.gov This is achieved by first reducing the disulfide bonds with dithiothreitol, followed by reaction with n-propyl chloroformate. nih.gov The resulting derivative is then analyzed by GC-MS. This method has shown high linearity and good intra- and inter-assay precision. nih.gov

Another approach for the simultaneous determination of homocysteine and cysteine in plasma uses pyridoxal (B1214274) 5'-phosphate (PLP) as a derivatizing reagent. researchgate.netnih.gov The reaction with PLP forms UV-absorbing tetrahydrothiazine and thiazolidine (B150603) derivatives of homocysteine and cysteine, respectively. researchgate.netnih.gov These derivatives can be separated by hydrophilic interaction liquid chromatography (HILIC) and detected by UV absorbance. researchgate.netnih.gov The selection of a derivatization strategy depends on the analyte's functional groups, the sample matrix, and the intended detection method. sci-hub.se

| Analyte | Derivatizing Reagent | Analytical Method | Purpose of Derivatization | Reference |

| Total Homocysteine | n-propyl chloroformate | GC-MS | Formation of N(O,S)-propoxycarbonyl propyl ester for enhanced volatility and detection | nih.gov |

| Homocysteine and Cysteine | Pyridoxal 5'-phosphate (PLP) | HPLC-UV | Formation of UV-absorbing derivatives for enhanced detection | researchgate.netnih.gov |

Elucidating the Biochemical and Enzymatic Roles of L Homocysteine, S Propyl

Interactions with Methyltransferases and Their Regulatory Implications

L-Homocysteine, S-propyl-, as a derivative of L-homocysteine, has been investigated for its interaction with methyltransferases, enzymes crucial for the transfer of one-carbon units in numerous metabolic pathways. A primary target of study has been Betaine-Homocysteine S-Methyltransferase (BHMT), a key enzyme in the remethylation of homocysteine to methionine. science.gov The structural modification of the sulfur atom with a propyl group allows this compound to act as an inhibitor, providing insights into the enzyme's active site and catalytic mechanism. nih.govlookchem.com

Inhibition Kinetics and Mechanisms of Betaine-Homocysteine S-Methyltransferase (BHMT)

S-alkylated derivatives of homocysteine, including S-propyl-L-homocysteine, are recognized as potent inhibitors of human recombinant BHMT. nih.govsmolecule.com These compounds are thought to function as transition-state analogs, mimicking the theoretical intermediate state formed by the substrates, betaine (B1666868) and L-homocysteine, when bound to the enzyme's active site. nih.gov

Research on S-alkylated homocysteines has demonstrated their potent inhibitory effects on BHMT. nih.govnih.gov For instance, a closely related S-alkylated derivative, (R,S)-5-(3-amino-3-carboxy-propylsulfanyl)-pentanoic acid, exhibits competitive inhibition with respect to the substrate betaine, with an apparent inhibition constant (Kiapp) of 12 nM. nih.gov This suggests that these inhibitors compete with betaine for binding to the enzyme, but only after homocysteine has bound, consistent with the ordered Bi-Bi reaction mechanism of BHMT where homocysteine binds first. nih.govnih.gov The inhibitory potency is highly sensitive to the structure of the substituent on the sulfur atom. nih.govacs.org While S-(δ-carboxybutyl)-DL-homocysteine was found to be a high-affinity binder, shorter-chain homologs like S-(γ-carboxypropyl)-DL-homocysteine and S-(β-carboxyethyl)-DL-homocysteine showed no inhibition at significantly higher concentrations, underscoring the specificity of the active site. nih.gov

| Inhibitor Example | Inhibition Type | Kiapp (vs. Betaine) |

| (R,S)-5-(3-amino-3-carboxy-propylsulfanyl)-pentanoic acid | Competitive | 12 nM nih.gov |

| S-(δ-carboxybutyl)-DL-homocysteine | High-affinity binding | - |

| S-(γ-carboxypropyl)-DL-homocysteine | No inhibition | - |

| S-(β-carboxyethyl)-DL-homocysteine | No inhibition | - |

Allosteric Modulation and Active Site Binding Affinities

The binding of S-alkyl homocysteine derivatives to BHMT appears to involve induced conformational changes, a hallmark of allosteric interactions. nih.gov Studies suggest a binding mechanism where the homocysteine portion of the inhibitor binds first. nih.gov This initial binding event likely triggers a conformational shift in the enzyme, which then facilitates the binding of the S-linked alkyl chain. nih.gov This two-step binding process could account for observed thermodynamic properties, such as high and positive entropic contributions. nih.gov

Fluorescence studies have been employed to determine the binding affinities of these inhibitors. For S-(4-carboxybutyl)-D,L-homocysteine (CBHcy), a dissociation constant (Kd) of approximately 280 nM for the enzyme has been determined. nih.govnih.gov This high-affinity interaction is notable, especially when compared to the Ki values, and highlights the potent nature of the binding. nih.gov The binding is stereospecific, with the crystal structure of BHMT complexed with an inhibitor revealing that only the L-enantiomer binds to the active site. nih.govnih.gov

Structural Basis of Enzymatic Interactions with Homocysteine S-Alkyl Derivatives

X-ray crystallography has provided a detailed view of how S-alkylated homocysteine derivatives interact with the BHMT active site. nih.govrcsb.org The enzyme itself is a homotetramer with a (β/α)8 barrel structure, which is distorted to form the substrate and metal-binding sites. nih.govrcsb.org A crucial component of the active site is a zinc ion (Zn2+), which is essential for catalysis as it activates the homocysteine thiol to a thiolate anion. nih.gov

Structural studies of BHMT in complex with an inhibitor like S-(δ-carboxybutyl)-L-homocysteine show that the inhibitor's sulfur atom becomes a fourth ligand to the active site zinc atom. nih.govrcsb.org This confirms biochemical evidence of a direct homocysteine-S-Zn interaction. nih.gov The homocysteine moiety of the inhibitor is positioned by specific amino acid residues. For example, the amino group of the L-homocysteine portion forms a hydrogen bond with the carboxylate of Glu159, an interaction that establishes the stereospecificity for the L-form of homocysteine. nih.gov The carboxybutyl chain of the inhibitor is nestled within a pocket surrounded by aromatic residues, including Phe76 and Tyr77, which are also key determinants for betaine binding. nih.govnih.gov This structural arrangement explains why BHMT is highly sensitive to the nature of the S-linked alkyl chain on the inhibitor. nih.govacs.org

Role in S-Adenosylhomocysteine (SAH) Metabolism and Related Pathways

The influence of L-Homocysteine, S-propyl- extends to pathways connected with S-adenosyl-L-methionine (SAM)-dependent methylation. A key regulatory molecule in these pathways is S-adenosyl-L-homocysteine (SAH), a potent product inhibitor of most methyltransferases. nih.govdrugbank.com The cellular concentration of SAH is primarily controlled by the enzyme S-adenosyl-L-homocysteine hydrolase (SAHH), which catalyzes its reversible hydrolysis into adenosine (B11128) and homocysteine. nih.govebi.ac.uk

Influence on S-Adenosyl-L-homocysteine Hydrolase (SAHH) Activity

L-Homocysteine, S-propyl- is reported to interact with S-adenosyl-L-homocysteine hydrolase (SAHH). smolecule.com The activity of SAHH is critical for maintaining cellular methylation capacity, as the accumulation of its substrate, SAH, inhibits methyltransferase reactions. nih.gov The thermodynamic equilibrium of the SAHH-catalyzed reaction in vitro actually favors the synthesis of SAH from adenosine and homocysteine. researchgate.net In vivo, the reaction proceeds in the hydrolytic direction because the products, adenosine and homocysteine, are rapidly removed by other metabolic pathways. researchgate.net

L-homocysteine itself can potentiate the activity of specific SAHH inhibitors. nih.gov When SAHH is inhibited, SAH levels rise, leading to feedback inhibition of methyltransferases. The addition of L-homocysteine can drive the SAHH reaction in the synthetic direction, further increasing intracellular SAH levels and thereby enhancing the effect of the SAHH inhibitor. nih.gov While direct kinetic data on the specific interaction between S-propyl-L-homocysteine and SAHH is not detailed in the provided results, its structural similarity to homocysteine suggests it could potentially influence SAHH activity and SAH metabolism, a subject for further research.

Impact on Methyl Group Transfer Processes in vitro

By inhibiting methyltransferases like BHMT, S-propyl-L-homocysteine directly impacts methyl group transfer processes. smolecule.com The BHMT-catalyzed reaction is a key component of the methionine cycle, responsible for transferring a methyl group from betaine to homocysteine to regenerate methionine. nih.govnih.gov Inhibition of this step can alter the flux through this pathway.

Furthermore, any influence on SAHH activity would have a profound downstream effect on a wide array of methyl group transfer reactions. nih.gov Since SAH is a universal inhibitor of SAM-dependent methyltransferases, modulating its intracellular concentration via SAHH can regulate the methylation of numerous substrates, including nucleic acids, proteins, and lipids. nih.govresearchgate.net Therefore, by potentially interacting with both a primary methyltransferase (BHMT) and a key regulator of methylation (SAHH), L-Homocysteine, S-propyl- can exert significant control over methyl group transfer processes in vitro.

Participation in Transsulfuration and Remethylation Cycles

The metabolic fate of S-propyl-L-homocysteine is intrinsically linked to the enzymatic machinery of the remethylation and transsulfuration pathways, which are responsible for the processing of its parent compound, homocysteine. mhmedical.comcaldic.comnih.gov Research has shown that the introduction of a propyl group to the sulfur atom of homocysteine influences its interaction with key enzymes in these cycles.

The remethylation cycle is a crucial pathway for the regeneration of methionine from homocysteine. A key enzyme in this cycle is S-adenosylmethionine (SAM) synthetase (methionine adenosyltransferase), which catalyzes the formation of SAM from methionine and ATP. elsevier.es Studies have demonstrated that S-propyl-L-homocysteine can serve as a substrate for SAM synthetase. In a notable study using a specific strain of Saccharomyces cerevisiae, the supplementation of the culture medium with S-n-propyl-L-homocysteine led to the synthesis of S-adenosyl-(S-n-propyl)L-homocysteine, an analogue of SAM. nih.gov This finding indicates that S-propyl-L-homocysteine can enter the methionine metabolic cycle at this initial activation step.

Furthermore, the resulting S-adenosyl-(S-n-propyl)L-homocysteine has been shown to function as a propyl group donor in enzymatic transpropylation reactions. nih.gov Specifically, it can be utilized by S-adenosylmethionine: L-homocysteine S-methyltransferase, an enzyme that normally transfers a methyl group from SAM to homocysteine to form methionine. nih.gov However, the efficiency of this propyl transfer appears to be dependent on the specific methyltransferase, with lower rates observed in other methyltransferase systems. nih.gov This demonstrates that while S-propyl-L-homocysteine can be converted into a propyl donor, its utility as a substrate for various methyltransferases is variable. Some S-alkylated derivatives of homocysteine have also been found to be potent inhibitors of betaine-homocysteine S-methyltransferase (BHMT), another key enzyme in the remethylation pathway. nih.gov

The transsulfuration pathway, which converts homocysteine to cysteine via the intermediate cystathionine (B15957), is governed by two key pyridoxal-5'-phosphate (PLP)-dependent enzymes: cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE). nih.govnih.gov These enzymes are crucial for the catabolism of excess homocysteine and the endogenous synthesis of cysteine. nih.govjst.go.jp Currently, there is a lack of direct evidence in the scientific literature to suggest that S-propyl-L-homocysteine is a substrate for mammalian CBS or CSE. These enzymes exhibit substrate specificity, and the presence of the S-propyl group may hinder binding to their active sites, which are tailored for the condensation of homocysteine with serine (by CBS) and the cleavage of cystathionine (by CSE). nih.govwikipedia.org

However, some bacterial enzymes, specifically β-C-S lyases, have demonstrated the ability to catalyze the β-elimination of S-alkylated cysteines, including S-propyl-L-cysteine, to produce the corresponding thiol. mdpi.com This suggests that in certain biological systems, alternative enzymatic pathways may exist for the metabolism of S-propyl-L-homocysteine.

| Enzyme | Substrate(s) | Product(s) | Role of S-propyl-L-homocysteine |

| S-Adenosylmethionine Synthetase | S-propyl-L-homocysteine, ATP | S-adenosyl-(S-n-propyl)L-homocysteine, Pyrophosphate, Phosphate | Substrate |

| S-Adenosylmethionine: L-homocysteine S-methyltransferase | S-adenosyl-(S-n-propyl)L-homocysteine, L-homocysteine | S-propyl-L-homocysteine, Methionine | Product of propyl-donor reaction |

| Betaine-homocysteine S-methyltransferase (BHMT) | Betaine, L-homocysteine | Dimethylglycine, L-methionine | S-alkylated homocysteine derivatives can be inhibitors |

| Cystathionine β-synthase (CBS) | L-serine, L-homocysteine | L-cystathionine, H₂O | Not a known substrate |

| Cystathionine γ-lyase (CSE) | L-cystathionine | L-cysteine, α-ketobutyrate, NH₃ | Not a known substrate |

| Bacterial β-C-S lyases | S-propyl-L-cysteine | 1-propanethiol (B107717), Pyruvate, NH₃ | Substrate |

Biochemical Cross-Talk with Other Sulfur-Containing Biomolecules

The introduction of S-propyl-L-homocysteine into the metabolic milieu initiates a cascade of interactions with other vital sulfur-containing biomolecules. Its ability to be converted into an S-propyl analogue of SAM places it at the heart of cellular methylation reactions, creating a point of crosstalk with a vast array of methylated molecules. nih.gov

The most direct interaction is with the methionine cycle itself. By acting as a substrate for SAM synthetase, S-propyl-L-homocysteine directly competes with methionine for this enzyme, potentially influencing the cellular levels of SAM. rsc.org The subsequent formation of S-adenosyl-(S-n-propyl)L-homocysteine introduces a novel propyl donor into the cell, which can participate in reactions normally reserved for SAM, albeit with varying efficiency depending on the specific methyltransferase. nih.gov

The transsulfuration pathway is a significant source of cysteine, which is a precursor for the synthesis of the major intracellular antioxidant, glutathione (B108866) (GSH). jst.go.jpnih.gov While S-propyl-L-homocysteine does not appear to be a direct substrate for the key enzymes of the mammalian transsulfuration pathway, its influence on the methionine cycle can have indirect effects on glutathione levels. By potentially altering the pool of homocysteine available for either remethylation or transsulfuration, it could indirectly modulate the flux towards cysteine and subsequent glutathione synthesis.

Furthermore, the metabolism of S-propyl-L-cysteine by certain bacterial lyases to produce 1-propanethiol introduces a volatile sulfur compound that can have its own distinct biological activities and interactions. mdpi.com The interaction of S-propyl-L-homocysteine with other sulfur-containing amino acids and their derivatives is an area that warrants further investigation to fully understand its biochemical impact.

| Interacting Molecule | Nature of Interaction | Potential Outcome |

| Methionine | Competition for SAM synthetase | Altered SAM levels |

| S-Adenosylmethionine (SAM) | Analogue formation (S-adenosyl-(S-n-propyl)L-homocysteine) | Competition for methyltransferases, propyl group donation |

| Cysteine | Indirectly influenced via the methionine and transsulfuration pathways | Potential modulation of cysteine availability |

| Glutathione (GSH) | Indirectly influenced by alterations in the flux of the methionine cycle towards cysteine synthesis | Potential impact on cellular redox state |

| 1-Propanethiol | Product of bacterial β-C-S lyase activity on S-propyl-L-cysteine | Introduction of a volatile sulfur compound with potential biological activity |

Cellular and Subcellular Investigations of L Homocysteine, S Propyl Mechanisms

Transport Dynamics Across Biological Membranes: Studies of Amino Acid Transporters

The entry of S-propyl-L-homocysteine into cells is likely mediated by various amino acid transport systems that are responsible for the uptake of structurally similar amino acids. The transport of amino acids across the plasma membrane is a critical process for cellular function, involving a variety of transporter proteins with overlapping specificities. nih.gov These transporters are essential for nutrient uptake, waste removal, and maintaining intracellular amino acid homeostasis. reactome.orginterfacegroup.ch

Based on the transport mechanisms of homocysteine and other neutral amino acids, several transporter families are probable candidates for the cellular uptake of S-propyl-L-homocysteine. These include members of the Solute Carrier (SLC) superfamily, which are responsible for the transport of a wide array of substrates.

Interactive Data Table: Potential Amino Acid Transporters for S-propyl-L-homocysteine

| Transporter System | SLC Family | Key Substrates | Probable Role in S-propyl-L-homocysteine Transport |

| System L | SLC7/SLC43 | Large neutral amino acids (e.g., leucine, isoleucine) | Due to its neutral character and size, S-propyl-L-homocysteine is a likely substrate. |

| System A | SLC38 | Small neutral amino acids (e.g., alanine, serine) | May play a role, although the propyl group might affect affinity. |

| System ASC | SLC1/SLC7 | Neutral amino acids (e.g., alanine, serine, cysteine) | Its affinity for cysteine suggests a potential for transporting S-alkylated derivatives. |

The addition of a propyl group to the sulfur atom of homocysteine increases its hydrophobicity, which could influence its affinity for different transporters. Hydrophobic amino acids have been shown to have higher membrane permeability compared to their hydrophilic counterparts, a factor that could also play a role in the cellular uptake of S-propyl-L-homocysteine. nasa.gov

Subcellular Localization and Compartmentalization of L-Homocysteine, S-propyl-

Once inside the cell, S-propyl-L-homocysteine is expected to localize to subcellular compartments where homocysteine metabolism occurs. The primary sites of homocysteine metabolism are the cytoplasm and the mitochondria. nih.gov In the cytoplasm, homocysteine is at a critical metabolic crossroads, where it can be either remethylated to methionine or enter the transsulfuration pathway to be converted to cysteine. frontiersin.org

The subcellular distribution of S-propyl-L-homocysteine would likely be influenced by the localization of enzymes that could potentially metabolize it. Given that homocysteine metabolism is tightly regulated and compartmentalized, it is plausible that S-propyl-L-homocysteine could be found in the following subcellular locations:

Cytosol: As the primary site of the methionine cycle and the transsulfuration pathway, the cytosol is the most probable location for S-propyl-L-homocysteine.

Mitochondria: The mitochondria also play a role in one-carbon metabolism, and therefore, some localization of S-propyl-L-homocysteine in this organelle is possible.

Nucleus: While less likely to be a primary site of metabolism, the impact of S-propyl-L-homocysteine on methylation pathways could lead to its presence or the presence of its metabolites in the nucleus.

Influence on Intracellular Redox Homeostasis and Related Processes in Cell Models

Homocysteine is a well-known pro-oxidant that can disrupt intracellular redox homeostasis. nih.gov Its thiol group can undergo auto-oxidation, leading to the generation of reactive oxygen species (ROS) such as superoxide (B77818) and hydrogen peroxide. mdpi.com This oxidative stress can damage cellular components, including lipids, proteins, and DNA. nih.gov

The presence of the S-propyl group in S-propyl-L-homocysteine would block the free thiol group, potentially altering its redox properties compared to homocysteine. However, it could still participate in redox reactions through other mechanisms or be metabolized to release a reactive thiol. The potential effects on redox homeostasis are summarized below.

Interactive Data Table: Potential Redox Effects of S-propyl-L-homocysteine

| Redox Parameter | Potential Effect of S-propyl-L-homocysteine | Putative Mechanism |

| Reactive Oxygen Species (ROS) Production | May be altered compared to homocysteine. | The blocked thiol group may reduce direct auto-oxidation. However, enzymatic metabolism could release pro-oxidant species. |

| Glutathione (B108866) (GSH) Levels | Could be depleted. | If metabolized, it could interact with and deplete intracellular glutathione stores. |

| Antioxidant Enzyme Activity | May be modulated. | Cellular response to potential oxidative stress could involve the upregulation of enzymes like superoxide dismutase and catalase. |

It is also conceivable that S-propyl-L-homocysteine could undergo S-thiolation, a process where it forms mixed disulfides with cysteine residues on proteins, potentially altering their function. nih.gov

Effects on Cellular Methylation Potential and Epigenetic Modulations in Cell Lines

Homocysteine metabolism is intrinsically linked to cellular methylation reactions. nih.gov The remethylation of homocysteine to methionine is essential for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids. frontiersin.org An accumulation of homocysteine can lead to an increase in S-adenosylhomocysteine (SAH), a potent inhibitor of methyltransferases. nih.gov This inhibition can result in global DNA hypomethylation and altered gene expression. nih.govmedcraveonline.com

S-propyl-L-homocysteine, as an analogue of homocysteine, could potentially interfere with these methylation pathways. It might be a substrate for the enzyme that synthesizes SAM from methionine, leading to the formation of an S-propylated analogue of SAM. Such an analogue would likely be unable to function as a methyl donor and could act as an inhibitor of methyltransferases.

The potential consequences for cellular methylation include:

Inhibition of DNA Methyltransferases (DNMTs): An accumulation of an S-propylated SAH analogue could inhibit DNMTs, leading to DNA hypomethylation. mdpi.comresearchgate.net

Altered Histone Methylation: Histone methyltransferases could also be inhibited, leading to changes in histone methylation patterns and altered chromatin structure.

Disrupted Protein and Lipid Methylation: The methylation of other crucial cellular components could be affected, leading to a cascade of downstream effects.

In Vitro Cellular Models for Studying Biochemical Pathway Perturbations

A variety of in vitro cellular models have been utilized to investigate the biochemical and cellular effects of homocysteine and could be adapted for the study of S-propyl-L-homocysteine. These models are invaluable for dissecting molecular mechanisms in a controlled environment.

Interactive Data Table: Relevant In Vitro Models

| Cell Line | Cell Type | Relevance for S-propyl-L-homocysteine Studies |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Endothelial Cells | A primary model for studying vascular effects of homocysteine-related compounds. nih.gov |

| Hepatoma Cell Lines (e.g., HepG2) | Liver Cells | The liver is a central organ for amino acid metabolism. |

| Neuronal Cell Lines (e.g., SH-SY5Y) | Neuronal Cells | To investigate potential neurotoxic effects, given the known neurological implications of hyperhomocysteinemia. mdpi.com |

| Kidney Cell Lines (e.g., HK-2) | Kidney Cells | The kidneys play a crucial role in amino acid reabsorption and metabolism. |

These cell models would allow for detailed investigations into the transport, metabolism, redox effects, and impact on methylation pathways of S-propyl-L-homocysteine.

Sophisticated Analytical Methodologies for L Homocysteine, S Propyl Detection and Quantification

Chromatographic Separation Techniques for L-Homocysteine, S-propyl- Analysis

Chromatography is the cornerstone for isolating L-Homocysteine, S-propyl- from complex mixtures prior to its detection and quantification. The choice of technique depends on the analyte's physicochemical properties and the sample matrix.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of amino acids and their derivatives, including homocysteine analogues. researchgate.net For a compound like L-Homocysteine, S-propyl-, which lacks a strong native chromophore, derivatization is a common prerequisite for sensitive detection by UV/Vis or fluorescence detectors. nih.gov

The analytical process typically involves an initial reduction step to break any disulfide bonds, followed by derivatization with a fluorogenic reagent. A popular reagent is ammonium (B1175870) 7-fluorobenzo-2-oxa-1,3-diazole-4-sulphonate (SBD-F), which reacts specifically with thiol groups to yield a highly fluorescent product. nih.gov The separation is then achieved on a reversed-phase HPLC column. nih.goveaglebio.com The retention of the derivatized analyte is sensitive to the mobile phase pH, which can be optimized to ensure baseline separation from other thiols and interfering compounds within a short analysis time. nih.gov

The following table summarizes typical HPLC conditions used for the analysis of homocysteine and related thiols, which are applicable to S-propyl-L-homocysteine analysis after appropriate method adaptation.

Table 1: Example HPLC Parameters for Thiol Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Reversed-phase C18 | nih.goveaglebio.com |

| Mobile Phase | Isocratic elution with pH-adjusted buffer (e.g., pH 2.1) | nih.gov |

| Derivatization Reagent | SBD-F (Ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulphonate) | nih.gov |

| Detection | Fluorescence Detector | nih.goveaglebio.com |

| Sample Preparation | Reduction of disulfides, protein precipitation, derivatization | eaglebio.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Thioether Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) offers high chromatographic resolution and is a powerful tool for the analysis of volatile and thermally stable compounds. Amino acids and their thioether derivatives, such as L-Homocysteine, S-propyl-, are non-volatile. Therefore, they require chemical derivatization to increase their volatility and thermal stability for GC analysis. nih.govresearchgate.net

A common derivatization strategy is silylation, which converts polar functional groups (e.g., amino and carboxyl groups) into their corresponding trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) esters. nih.govresearchgate.net For instance, reagents like N-trimethylsilyl-N-methyl trifluoroacetamide (B147638) (MSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used to create these volatile derivatives. acs.orgnih.gov

Once derivatized, the sample is injected into the GC, where the S-propyl-L-homocysteine derivative is separated from other components on a nonpolar capillary column. The eluting compound then enters the mass spectrometer, which provides mass-to-charge ratio information, allowing for definitive identification based on its mass spectrum and fragmentation pattern. nih.gov This method has been successfully applied to determine various S-alkyl-L-cysteine derivatives in biological samples. nih.gov

Table 2: GC-MS Derivatization and Analysis Parameters

| Parameter | Description | Source |

|---|---|---|

| Derivatization Agent | tert-butyldimethylsilylation (e.g., MTBSTFA) or trimethylsilylation (e.g., MSTFA) | nih.govacs.orgnih.gov |

| Separation Column | Nonpolar capillary column | nih.gov |

| Ionization Mode | Electron Impact (EI) | nih.gov |

| Detection | Mass Spectrometer (Selected Ion Monitoring for quantification) | nih.gov |

Capillary Electrophoresis Applications for Homocysteine Analogues

Capillary Electrophoresis (CE) is an analytical technique that separates ions based on their electrophoretic mobility in an applied electric field. It is characterized by high separation efficiency, short analysis times, and minimal sample consumption, making it suitable for analyzing homocysteine analogues in biological fluids. nih.govresearchgate.net

For the analysis of compounds like L-Homocysteine, S-propyl-, CE methods often employ derivatization with fluorescent tags, such as 6-iodoacetamidofluoresceine (IAF), to enable sensitive detection via laser-induced fluorescence (LIF). researchgate.net The separation is performed in a fused-silica capillary, and the choice of background electrolyte (buffer) is critical for achieving optimal resolution. nih.govresearchgate.net CE has been effectively used to separate and quantify various thiols and thioethers, including S-adenosyl-L-homocysteine, demonstrating its potential for the analysis of its structural analogues. conestogac.on.ca

Mass Spectrometry Approaches for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool for the analysis of L-Homocysteine, S-propyl-, providing not only high-sensitivity quantification but also definitive structural confirmation. It is most powerfully employed when coupled with a chromatographic separation technique.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

The combination of liquid chromatography with mass spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), represents the gold standard for the quantification of low-abundance molecules like homocysteine analogues in complex matrices such as plasma or serum. nih.govthermofisher.com This approach eliminates the need for chemical derivatization required for fluorescence or UV detection. nih.gov

In an LC-MS/MS workflow, the sample first undergoes a simple preparation, typically involving protein precipitation and a reduction step to ensure all forms of the analyte are in a consistent state. thermofisher.com The extract is then injected into the LC system for separation. The eluent from the column is directed into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source, which generates gas-phase ions of the analyte. nih.gov

For quantification, tandem mass spectrometry is operated in the multiple reaction monitoring (MRM) mode. oup.com In this mode, the first quadrupole mass analyzer is set to select the specific mass-to-charge ratio (m/z) of the parent ion of S-propyl-L-homocysteine. This ion is then fragmented in a collision cell, and the second quadrupole selects a specific, characteristic fragment ion for detection. This two-stage mass filtering provides exceptional specificity and sensitivity, minimizing interferences from the biological matrix. nih.gov LC-MS has been used to analyze related polymers like poly(S-propyl-L-homocysteine). rsc.org

Table 3: Typical LC-MS/MS Parameters for Homocysteine Analogue Analysis

| Parameter | Description | Source |

|---|---|---|

| Chromatography | Reversed-phase or polar-modified column | lcms.cz |

| Ionization Source | Electrospray Ionization (ESI), positive mode | thermofisher.comnih.gov |

| MS Mode | Multiple Reaction Monitoring (MRM) | oup.com |

| Parent Ion (Q1) | m/z corresponding to [M+H]⁺ of S-propyl-L-homocysteine | N/A |

| Fragment Ion (Q3) | Characteristic product ion from fragmentation | N/A |

| Sample Preparation | Protein precipitation with an organic solvent (e.g., methanol) | thermofisher.comlcms.cz |

Isotope Dilution Mass Spectrometry for High-Precision Measurements

Isotope Dilution Mass Spectrometry (IDMS) is the definitive method for achieving the highest level of accuracy and precision in quantification. acs.orgnih.gov This technique is often used to certify reference materials for clinical and research applications. nih.gov

The principle of IDMS involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., S-propyl-L-homocysteine with deuterium (B1214612) or ¹³C atoms) to the sample at the very beginning of the analytical procedure. nih.gov This labeled compound serves as an ideal internal standard because it has nearly identical chemical and physical properties to the unlabeled (endogenous) analyte. oup.com

Both the labeled standard and the unlabeled analyte are co-processed through all sample preparation steps (extraction, cleanup) and chromatographic separation. acs.org Any loss of analyte during this process will be matched by a proportional loss of the labeled standard. The mass spectrometer can distinguish between the unlabeled and labeled forms based on their mass difference. By measuring the ratio of the signal from the unlabeled analyte to that of the labeled internal standard, an extremely accurate and precise concentration can be calculated, effectively correcting for matrix effects and procedural variations. nih.govnih.gov This approach has been extensively validated for total homocysteine using labeled standards like homocysteine-d₄. acs.orgoup.com

Spectroscopic Techniques for Characterization of L-Homocysteine, S-propyl-

Spectroscopic methods are fundamental in the structural elucidation and quantification of L-Homocysteine, S-propyl-. These techniques provide valuable insights into the molecule's conformation, its interactions with other molecules, and can be adapted for sensitive detection assays.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure and conformational dynamics of molecules in solution. For L-Homocysteine, S-propyl-, NMR studies, particularly ¹H and ¹³C NMR, are essential for confirming its chemical structure by identifying the chemical shifts and spin-spin couplings of the propyl group, the homocysteine backbone, and the sulfur-linked methylene (B1212753) protons.

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about the spatial proximity of different protons within the molecule, which is crucial for determining its preferred conformation. mdpi.com The analysis of ³JHH coupling constants between vicinal protons, particularly along the Cα-Cβ and Cβ-Cγ bonds of the homocysteine moiety, allows for the determination of dihedral angles and the characterization of the rotational isomer populations. pacific.edubeilstein-journals.org Studies on related S-alkyl-DL-homocysteines have demonstrated the utility of NMR in confirming the successful S-alkylation and in providing data consistent with the assigned structures. cdnsciencepub.com While specific conformational studies on L-Homocysteine, S-propyl- are not widely documented, the principles derived from studies of similar amino acid derivatives, such as L-methionine and L-cysteine derivatives, are directly applicable. beilstein-journals.org These studies often combine experimental NMR data with quantum chemical calculations to provide a detailed understanding of the conformational equilibria in different solvent environments. beilstein-journals.org

Table 1: Representative ¹H NMR Spectral Data for S-Alkyl-Homocysteine Derivatives

| Compound | Protons | Chemical Shift (δ, ppm) | Multiplicity |

| S-propyl-DL-homocysteine | C-2 proton | 3.27 | dd |

| Methylene protons (β, γ) | 1.80-2.56 | m | |

| S-propyl protons | 0.9-2.5 | m | |

| S-ethyl-DL-homocysteine (Ethionine) | C-2 proton | ~3.3 | t |

| Methylene protons (β, γ) | 1.9-2.7 | m | |

| S-ethyl protons | 1.2 (t), 2.5 (q) | t, q | |

| S-benzyl-L-homocysteine | C-2 proton | ~3.7 | t |

| Methylene protons (β, γ) | 2.0-2.8 | m | |

| S-benzyl protons | 3.7 (s), 7.2-7.4 (m) | s, m |

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions. Data is inferred from studies on related compounds. nih.gov

UV-Vis and Fluorescence Spectroscopy for Detection Assays

UV-Vis and fluorescence spectroscopy are widely used for the quantitative analysis of biomolecules. L-Homocysteine, S-propyl-, like other amino acids, does not possess a strong chromophore or fluorophore, limiting its direct detection by these methods at low concentrations. researchgate.net Therefore, detection assays typically rely on derivatization reactions that introduce a UV-absorbing or fluorescent tag onto the molecule.

UV-Vis Spectroscopy: The primary amino group of L-Homocysteine, S-propyl- can be targeted for derivatization. Reagents that react with amines to produce colored products can be employed for colorimetric assays. For instance, Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid)), though primarily used for free thiols, can be used in coupled enzymatic reactions where the final product is a thiol that can be quantified at 412 nm. nih.gov Other derivatization reagents, such as 1-benzyl-2-chloropyridinium (B76325) bromide (BCPB), react with homocysteine to form stable S-pyridinium derivatives with strong UV absorption around 316 nm. researchgate.netnih.gov While these methods are generally applied to homocysteine, the derivatization of the amino group of S-propyl-L-homocysteine would be expected to proceed similarly, allowing for its quantification.

Fluorescence Spectroscopy: Fluorescence assays offer higher sensitivity compared to UV-Vis methods. google.com Derivatization reagents that introduce a fluorophore are commonly used. For example, o-phthalaldehyde (B127526) (OPA) reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. haematologica.org Since L-Homocysteine, S-propyl- contains a primary amine but not a free thiol, its detection with OPA would require a different reaction mechanism or a coupled assay.

More specific fluorescent probes have been developed for homocysteine that rely on the unique reactivity of its combined amino and thiol groups. While L-Homocysteine, S-propyl- lacks the free thiol, probes targeting the amino group could be adapted. Alternatively, fluorescence quenching or enhancement assays can be designed. For instance, a fluorescent dye could be designed to interact with L-Homocysteine, S-propyl-, leading to a change in its fluorescence emission upon binding. nih.gov

Table 2: Comparison of Spectroscopic Detection Methods for Homocysteine and its Derivatives

| Method | Principle | Typical Wavelength (nm) | Advantages | Limitations |

| UV-Vis Spectroscopy | Colorimetric reaction after derivatization | 300-600 | Simple, cost-effective instrumentation. researchgate.net | Lower sensitivity, requires derivatization. researchgate.net |

| Fluorescence Spectroscopy | Fluorophore labeling or probe interaction | Varies with fluorophore | High sensitivity and selectivity. google.com | Can be prone to quenching, requires derivatization or specific probes. nih.gov |

Enzymatic Assays for High-Throughput Detection of Homocysteine Metabolites

Enzymatic assays provide high specificity and are well-suited for high-throughput screening. While assays specifically designed for L-Homocysteine, S-propyl- are not documented, the principles of enzymatic assays for total homocysteine (tHcy) can be considered for potential adaptation.

Most enzymatic assays for tHcy involve a two-step process. First, the disulfide bonds of oxidized homocysteine are reduced to free homocysteine. Then, a homocysteine-specific enzyme catalyzes a reaction that produces a detectable signal. diazyme.comroche.com

A common strategy involves the use of S-adenosyl-L-homocysteine (SAH) hydrolase. In the reverse direction, this enzyme catalyzes the synthesis of SAH from homocysteine and adenosine (B11128). The consumption of adenosine or the production of SAH can then be monitored. google.com Another approach uses a homocysteine S-methyltransferase, which converts homocysteine and S-adenosylmethionine (SAM) to methionine and SAH. The SAH is then hydrolyzed, and the resulting adenosine is converted to inosine (B1671953) and ammonia (B1221849), which is quantified in a subsequent reaction. diazyme.com

For L-Homocysteine, S-propyl- to be detected by such assays, it would need to be recognized as a substrate by one of the enzymes in the cascade. The specificity of these enzymes is critical. For example, S-adenosyl-L-homocysteine hydrolase is highly specific for L-homocysteine, and it is unlikely that the S-propylated form would be a substrate. However, if an enzyme could be identified or engineered to specifically recognize and metabolize L-Homocysteine, S-propyl-, a coupled enzymatic assay could be developed. For instance, an enzyme that cleaves the S-propyl group to yield free homocysteine would allow for its quantification using existing enzymatic kits. abcam.com

Alternatively, a coupled enzyme assay has been developed for S-adenosylmethionine-dependent methyltransferases where the product, S-adenosylhomocysteine (SAH), is hydrolyzed to homocysteine, which is then detected. nih.govpurdue.edu This principle could be applied if L-Homocysteine, S-propyl- were a product of an enzymatic reaction.

Table 3: Principles of Enzymatic Assays for Homocysteine

| Assay Principle | Key Enzymes | Detected Product | Detection Method |

| Enzymatic Conversion Immunoassay | SAH Hydrolase | S-Adenosylhomocysteine (SAH) | Competitive ELISA researchgate.net |

| Enzymatic Cycling Assay | Hcy S-methyltransferase, SAH Hydrolase, Adenosine Deaminase, Glutamate Dehydrogenase | NAD⁺ | UV Absorbance (decrease at 340 nm) diazyme.com |

| Fluorometric Assay | Homocysteine-selective enzyme | Intermediate product | Fluorescence (Ex/Em = 658/708 nm) abcam.com |

| Coupled Colorimetric Assay | AdoHcy Nucleosidase, LuxS | Homocysteine (thiol) | UV Absorbance with Ellman's reagent (412 nm) nih.gov |

Advanced Derivatization Reagents for Improved Analytical Sensitivity and Selectivity

To overcome the challenges of detecting L-Homocysteine, S-propyl- directly, advanced derivatization reagents are employed, particularly in conjunction with separation techniques like High-Performance Liquid Chromatography (HPLC). These reagents react with the functional groups of the analyte to enhance its detectability and improve chromatographic properties. researchgate.net

The primary amine group of L-Homocysteine, S-propyl- is the main target for derivatization. A variety of reagents are available for this purpose:

Halogensulfonylbenzofurazans: Reagents like 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (B43410) (ABD-F) and 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) react with the amino group to yield highly fluorescent derivatives, enabling sensitive detection. nih.gov

o-Phthalaldehyde (OPA): As mentioned earlier, OPA is a classic derivatization reagent for primary amines, forming fluorescent isoindoles. haematologica.org

Halopyridinium Reagents: Reagents such as 1-benzyl-2-chloropyridinium bromide (BCPB) and 2-chloro-1-methylquinolium tetrafluoroborate (B81430) (CMQT) have been used to derivatize thiols, but can also react with the amino group of homocysteine and its derivatives, producing stable, UV-active compounds. researchgate.netresearchgate.net

Maleimides: Reagents like N-(1-pyrenyl)maleimide can be used to label thiols, but some maleimide (B117702) derivatives can also react with primary amines, offering another route for fluorescent labeling.

The choice of derivatization reagent depends on the analytical method being used (e.g., UV-Vis, fluorescence, mass spectrometry) and the desired sensitivity and selectivity. For mass spectrometry-based detection, derivatization can also be used to improve ionization efficiency. nih.gov

Table 4: Common Derivatization Reagents for Amino Groups

| Derivatization Reagent | Functional Group Targeted | Detection Method | Key Features |

| 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F) | Primary Amine | Fluorescence | High sensitivity, stable derivatives. nih.gov |

| o-Phthalaldehyde (OPA) | Primary Amine | Fluorescence | Rapid reaction, but derivatives can be unstable. haematologica.org |

| 1-Benzyl-2-chloropyridinium bromide (BCPB) | Amino and Thiol Groups | UV-Vis | Forms stable, UV-absorbing derivatives. researchgate.net |

| N-ethylmaleimide (NEM) | Thiol Groups | Mass Spectrometry | Traps free thiols to prevent oxidation. soton.ac.uk |

Theoretical and Computational Studies of L Homocysteine, S Propyl

Molecular Modeling of L-Homocysteine, S-propyl- Conformations and Dynamics

Molecular modeling techniques are fundamental to understanding the three-dimensional structure and flexibility of a molecule, which in turn dictate its interactions with biological systems. For L-Homocysteine, S-propyl-, these methods can reveal its preferred shapes and how it moves in a solution.

Conformational Analysis: The first step in molecular modeling is to identify the stable, low-energy conformations of the molecule. This is achieved by systematically rotating the single bonds (dihedral angles) of the S-propyl and homocysteine backbone. The propyl group attached to the sulfur atom introduces additional rotational freedom compared to homocysteine itself, leading to a more complex conformational landscape. Computational methods like molecular mechanics (using force fields such as AMBER or CHARMM) can be employed to calculate the potential energy of thousands of possible conformations. The results of such an analysis would identify the most probable shapes the molecule adopts under physiological conditions.

Molecular Dynamics (MD) Simulations: To understand how L-Homocysteine, S-propyl- behaves over time, molecular dynamics simulations are employed. nih.govorientjchem.org These simulations solve Newton's equations of motion for the atoms of the molecule, providing a trajectory of its movements in a simulated environment (typically water). nih.govsemanticscholar.org An MD simulation would reveal the flexibility of different parts of the molecule, the stability of its conformations, and its interactions with solvent molecules. For example, a simulation could show how the hydrophobic propyl group influences the molecule's orientation at a water-lipid interface.

A hypothetical output from a conformational analysis and MD simulation is presented in Table 1.

Table 1: Illustrative Conformational and Dynamic Properties of L-Homocysteine, S-propyl- This table presents hypothetical data for illustrative purposes.

| Parameter | Description | Predicted Value |

|---|---|---|

| Lowest Energy Conformer | The most stable 3D arrangement of the molecule. | Folded, with propyl group in proximity to the amino group |

| Rotatable Bonds | Number of single bonds with significant rotational freedom. | 6 |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to a solvent. | 250 Ų |

| Root Mean Square Fluctuation (RMSF) | Average atomic fluctuation, indicating flexibility. | Highest in the propyl chain terminus |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide a detailed understanding of the electronic properties of a molecule, which are crucial for its reactivity. aps.org Methods like Density Functional Theory (DFT) can be used to calculate a variety of electronic descriptors for L-Homocysteine, S-propyl-.

Electronic Properties: These calculations can determine the distribution of electrons within the molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is visualized through molecular electrostatic potential (MEP) maps. For L-Homocysteine, S-propyl-, one would expect the carboxyl group to be electron-rich, while the amino group and the sulfur atom would also exhibit specific electronic characteristics influencing their reactivity.

Reactivity Descriptors: Quantum chemistry allows for the calculation of reactivity indices such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity. These calculations can predict the most likely sites for oxidation (electron removal, often related to HOMO) and reduction (electron addition, related to LUMO).

Table 2 provides examples of the kind of data that would be generated from quantum chemical calculations.

Table 2: Hypothetical Quantum Chemical Properties of L-Homocysteine, S-propyl- This table presents hypothetical data for illustrative purposes.

| Property | Description | Predicted Value |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | -0.8 eV |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. | 5.7 eV |

| Dipole Moment | Measure of the overall polarity of the molecule. | 3.2 Debye |

| Most Nucleophilic Site | Atom or region most likely to donate electrons. | Oxygen atoms of the carboxyl group |

Docking and Molecular Dynamics Simulations of L-Homocysteine, S-propyl- with Target Proteins

To investigate the potential biological role of L-Homocysteine, S-propyl-, molecular docking and dynamics simulations can be used to predict its interactions with specific proteins. orientjchem.orgnih.govresearchgate.net This is particularly relevant for understanding how it might act as an enzyme inhibitor or a ligand for a receptor.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a protein target. nih.govresearchgate.net The process involves placing the ligand (L-Homocysteine, S-propyl-) into the binding site of a protein and scoring the different poses based on their binding affinity. For instance, one could dock L-Homocysteine, S-propyl- into the active site of enzymes involved in homocysteine metabolism to see if it might act as an inhibitor. The docking results would highlight key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein.

Binding Free Energy Calculations: Following docking, more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can be used in conjunction with MD simulations to provide a more accurate estimate of the binding affinity. These simulations place the docked complex in a simulated physiological environment to observe the stability of the interaction over time.

An illustrative summary of a hypothetical docking study is shown in Table 3.

Table 3: Example of a Hypothetical Docking Study of L-Homocysteine, S-propyl- with a Target Protein This table presents hypothetical data for illustrative purposes.

| Parameter | Description | Predicted Outcome |

|---|---|---|

| Target Protein | The protein being investigated for interaction. | Betaine-Homocysteine S-Methyltransferase (BHMT) |

| Binding Affinity (Docking Score) | A score indicating the strength of the interaction. | -7.2 kcal/mol |

| Key Interacting Residues | Amino acids in the protein that form bonds with the ligand. | Hydrogen bond with Tyr160; Hydrophobic interaction with Phe88 |

| Predicted Mode of Action | The likely biological effect of the binding. | Competitive inhibitor |

Prediction of Metabolic Transformations and Pathway Intermediates

Computational tools can predict the metabolic fate of a compound by identifying which enzymes are likely to modify it and what the resulting metabolites will be. optibrium.commoldiscovery.comnih.govmoldiscovery.comsimulations-plus.com This is crucial for understanding the compound's lifecycle in a biological system.

Metabolism Prediction Software: Programs like MetaSite or ADMET Predictor use a combination of knowledge-based systems and machine learning models to predict the sites on a molecule that are most susceptible to metabolic reactions, primarily by cytochrome P450 (CYP) enzymes. moldiscovery.comsimulations-plus.com For L-Homocysteine, S-propyl-, these tools would analyze its structure to identify potential sites of oxidation, such as the sulfur atom or the propyl chain.

Predicted Metabolites: The software can then generate the structures of the likely metabolites. For L-Homocysteine, S-propyl-, predicted Phase I metabolic transformations could include S-oxidation to form the corresponding sulfoxide (B87167) and sulfone, as well as hydroxylation at various positions on the propyl chain. Phase II metabolism might involve conjugation reactions at the amino or carboxyl groups.

Table 4 outlines the types of predictions that could be generated for the metabolism of L-Homocysteine, S-propyl-.

Table 4: Hypothetical Predicted Metabolic Profile of L-Homocysteine, S-propyl- This table presents hypothetical data for illustrative purposes.

| Metabolic Reaction | Predicted Metabolite | Enzyme Family | Likelihood |

|---|---|---|---|

| S-Oxidation | L-Homocysteine, S-propyl- sulfoxide | Cytochrome P450 (CYP) | High |

| Propyl Hydroxylation | L-Homocysteine, S-(2-hydroxypropyl)- | Cytochrome P450 (CYP) | Medium |

| N-Acetylation | N-acetyl-L-Homocysteine, S-propyl- | N-acetyltransferase (NAT) | Low |

| Glucuronidation | L-Homocysteine, S-propyl- O-glucuronide | UDP-glucuronosyltransferase (UGT) | Low |

Structure-Activity Relationship (SAR) Investigations using Computational Chemistry

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. jmb.or.krmdpi.com While a QSAR study requires data on a set of related molecules, the principles can be applied to understand how modifications to L-Homocysteine, S-propyl- would likely affect its activity.

Descriptor Calculation: The first step in a hypothetical QSAR study would be to define a series of analogues of L-Homocysteine, S-propyl- by varying the alkyl chain length (e.g., ethyl, butyl) or introducing substituents. For each analogue, a wide range of molecular descriptors (e.g., size, shape, polarity, electronic properties) would be calculated.

Model Building: A mathematical model would then be constructed to relate these descriptors to a hypothetical biological activity (e.g., enzyme inhibition). This model could then be used to predict the activity of new, unsynthesized analogues and to identify the key structural features that are most important for the desired activity. For example, a model might predict that increasing the hydrophobicity of the S-alkyl chain enhances binding to a particular protein.

Table 5 illustrates the components of a hypothetical QSAR analysis for a series of S-alkyl-L-homocysteine derivatives.

Table 5: Illustrative Data for a QSAR Study of S-Alkyl-L-homocysteine Derivatives This table presents hypothetical data for illustrative purposes.

| Compound | Molecular Descriptor (logP) | Molecular Descriptor (Polar Surface Area) | Predicted Activity (IC50, µM) |

|---|---|---|---|

| S-methyl-L-homocysteine | -1.5 | 63 Ų | 50 |

| S-ethyl-L-homocysteine | -1.0 | 63 Ų | 35 |

| L-Homocysteine, S-propyl- | -0.5 | 63 Ų | 20 |

| S-butyl-L-homocysteine | 0.0 | 63 Ų | 10 |

Emerging Research Directions and Future Perspectives in L Homocysteine, S Propyl Research

Exploration of Novel Enzymatic Targets and Metabolic Interfaces

The structural modification of L-homocysteine to form its S-propyl derivative creates a molecule with the potential to interact with a variety of enzymes involved in sulfur amino acid metabolism. lookchem.comnih.gov Research is increasingly focused on identifying and characterizing these enzymatic targets to understand the compound's influence on metabolic pathways.

One key area of investigation is the interaction of S-alkylated homocysteine derivatives with betaine-homocysteine S-methyltransferase (BHMT), a crucial enzyme in the remethylation pathway of homocysteine to methionine. nih.govnih.gov Studies have shown that various S-alkyl derivatives of homocysteine can act as inhibitors of human BHMT, with some exhibiting high potency. nih.gov While direct inhibitory data for S-propyl-L-homocysteine on BHMT is not yet prevalent, the principle that the substituent on the sulfur atom significantly influences inhibitory activity suggests this is a promising area for future research. nih.gov The exploration of such interactions is critical, as the inhibition of BHMT can lead to an accumulation of homocysteine, a condition known as hyperhomocysteinemia, which is associated with various health issues. nih.govnih.gov

Furthermore, the transsulfuration pathway, which converts homocysteine to cysteine, presents another set of potential enzymatic targets. nih.govpractical-haemostasis.com Enzymes such as cystathionine (B15957) β-synthase (CβS) and cystathionine γ-lyase (CγL) are central to this pathway and could be modulated by S-propyl-L-homocysteine. nih.govnih.gov For instance, a related compound, S-3-carboxypropyl-l-cysteine, has been identified as a specific inhibitor of CγL-dependent hydrogen sulfide (B99878) synthesis. nih.gov This highlights the potential for S-propylated derivatives to selectively target enzymes within the transsulfuration pathway.

Development of Advanced In Vitro Systems for Pathway Analysis

To dissect the metabolic fate and impact of L-Homocysteine, S-propyl-, researchers are developing sophisticated in vitro systems. These models are essential for elucidating the compound's role in complex metabolic networks without the confounding variables of a whole-organism study.

Yeast, particularly Saccharomyces cerevisiae, has emerged as a powerful model system for studying the effects of altered homocysteine metabolism. nih.gov Genetically modified yeast strains can be used to simulate conditions of hyperhomocysteinemia and to study the accumulation of S-adenosyl-L-homocysteine (AdoHcy), a potent inhibitor of methyltransferases. nih.gov These systems provide a controlled environment to investigate how S-propyl-L-homocysteine might influence the AdoMet/AdoHcy ratio, a critical determinant of cellular methylation potential. nih.gov

In addition to yeast models, cell culture systems are invaluable for studying the effects of L-Homocysteine, S-propyl- on specific cell types and pathways. For example, studies on adenocarcinoma cell lines like MCF-7 and MDA-MB-231 have investigated the effects of related sulfur compounds, such as S-allyl-L-cysteine, on cell proliferation and the expression of enzymes involved in hydrogen sulfide (H2S) synthesis. nih.gov Similar experimental setups could be employed to assess the impact of S-propyl-L-homocysteine on these and other cancer cell lines.

Integration of Multi-Omics Data for Comprehensive Understanding of Thiol Metabolism

To gain a holistic view of the metabolic perturbations induced by L-Homocysteine, S-propyl-, researchers are increasingly turning to multi-omics approaches. nih.govresearchgate.net The integration of data from transcriptomics, proteomics, and metabolomics allows for a more comprehensive understanding of how this compound affects the intricate network of thiol metabolism. nih.govresearchgate.netresearchgate.net

Metabolomics, in particular, plays a crucial role in identifying and quantifying the downstream effects of enzymatic inhibition or modulation by S-propyl-L-homocysteine. By analyzing the global metabolic profile of cells or tissues exposed to the compound, researchers can identify changes in the levels of key metabolites in the homocysteine pathway, such as methionine, cysteine, and S-adenosylmethionine (SAM). frontiersin.orgmdpi.com A study on Dendrobium nobile utilized transcriptome and metabolome analysis to reveal the co-enrichment of S-Adenosyl-L-homocysteine in the cysteine and methionine metabolism pathway, demonstrating the power of this integrated approach. frontiersin.org

Combining metabolomic data with transcriptomic and proteomic analyses can reveal the regulatory mechanisms at play. researchgate.net For instance, an increase in a particular metabolite could be correlated with the upregulation of a specific gene or the increased abundance of an enzyme. researchgate.net This integrated approach is essential for building predictive models of how L-Homocysteine, S-propyl- affects cellular function and for identifying potential biomarkers of its activity. nih.govresearchgate.net

Innovations in Analytical Technologies for Trace Analysis of L-Homocysteine, S-propyl-

The accurate detection and quantification of L-Homocysteine, S-propyl- and its metabolites at low concentrations are critical for understanding its pharmacokinetics and pharmacodynamics. Recent advancements in analytical chemistry are providing the necessary tools for this trace analysis.

Liquid chromatography-mass spectrometry (LC-MS) has become an indispensable technique for the simultaneous detection of various thiols and their disulfides in biological samples. researchgate.net Methods have been developed for the analysis of glutathione (B108866), cysteine, and homocysteine, which can be adapted for L-Homocysteine, S-propyl-. researchgate.net Derivatization techniques are often employed to improve the chromatographic properties and detection sensitivity of these compounds. researchgate.net

Furthermore, the development of novel materials and ionization techniques in mass spectrometry is pushing the boundaries of detection. diva-portal.org For instance, new extraction materials can selectively capture target analytes from complex matrices, while advanced ionization sources enhance the signal intensity, allowing for the detection of compounds at very low levels. diva-portal.org These innovations are crucial for tracking the metabolic fate of L-Homocysteine, S-propyl- in vivo and for conducting detailed pharmacokinetic studies.

Unexplored Biological Roles and Fundamental Biochemical Investigations of S-Propyl Derivatives